![molecular formula C26H32N6O6S2 B10849291 H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2](/img/structure/B10849291.png)

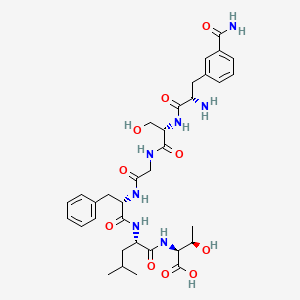

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

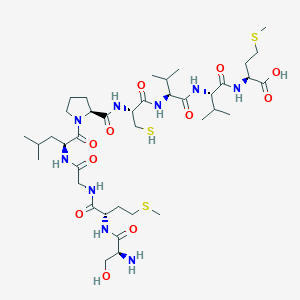

El compuesto H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2 es un péptido cíclico que ha despertado un gran interés en el campo de la química medicinal. Este compuesto es un análogo sintético de péptidos opioides naturales y se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el manejo del dolor. La estructura cíclica de este péptido se logra mediante la formación de un enlace disulfuro entre los residuos de cisteína, lo que le confiere estabilidad y mejora su actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2 normalmente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la ensamblaje de péptidos. El proceso comienza con la unión del primer aminoácido, tirosina, a una resina sólida. Los aminoácidos subsiguientes, incluyendo D-cisteína, glicina, fenilalanina y L-cisteína, se añaden secuencialmente utilizando reactivos de acoplamiento como 1-hidroxi-benzotriazol (HOBt) y N,N'-diisopropilcarbodiimida (DIC). Después de ensamblar la cadena peptídica lineal, el péptido se escinde de la resina y se cicla mediante la formación de un enlace disulfuro entre los residuos de cisteína .

Métodos de producción industrial

La producción industrial de este compuesto sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso y garantizar la consistencia. El uso de cromatografía líquida de alta resolución (HPLC) es crucial para la purificación del producto final, asegurando que el péptido sea de alta pureza y adecuado para aplicaciones posteriores .

Análisis De Reacciones Químicas

Tipos de reacciones

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: sufre diversas reacciones químicas, incluyendo:

Oxidación: El enlace disulfuro se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: El enlace disulfuro se puede reducir a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: El grupo hidroxilo fenólico de la tirosina puede sufrir reacciones de sustitución, como la nitración o la fosforilación.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (mCPBA) son agentes oxidantes comúnmente utilizados.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores típicos.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Grupos tiol libres.

Sustitución: Residuos de tirosina nitrados o fosforilados.

Aplicaciones Científicas De Investigación

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y ciclización de péptidos.

Biología: Se ha investigado por sus interacciones con los receptores opioides, proporcionando información sobre los mecanismos de unión receptor-ligando.

Medicina: Se ha explorado como un posible agente terapéutico para el manejo del dolor debido a su alta afinidad por los receptores opioides delta y mu.

Industria: Se utiliza en el desarrollo de fármacos basados en péptidos y como patrón de referencia en técnicas analíticas

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su interacción con los receptores opioides. Se une a los receptores opioides delta y mu, imitando la acción de los péptidos opioides endógenos. Esta unión conduce a la activación de vías de receptores acoplados a proteínas G, lo que resulta en la inhibición de la adenilato ciclasa, la disminución de los niveles de monofosfato de adenosina cíclico (cAMP) y la reducción de la excitabilidad neuronal. Estos eventos moleculares contribuyen a sus efectos analgésicos .

Comparación Con Compuestos Similares

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: se puede comparar con otros péptidos opioides cíclicos como:

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]OH: Similar en estructura pero con una estereoquímica diferente en los residuos de cisteína.

H-Tyr-c[D-Pen-Gly-Phe-D-Pen]OH: Contiene penicilamina en lugar de cisteína, lo que afecta su afinidad de unión y selectividad por los receptores opioides.

H-Tyr-D-Ala-Gly-Phe-NH2: Un péptido lineal con alta afinidad por los receptores opioides mu pero carece de la estabilidad conferida por la estructura cíclica

La singularidad de This compound radica en su estructura cíclica específica y la presencia de residuos de D- y L-cisteína, que contribuyen a su perfil farmacológico y estabilidad distintos .

Propiedades

Fórmula molecular |

C26H32N6O6S2 |

|---|---|

Peso molecular |

588.7 g/mol |

Nombre IUPAC |

(4S,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide |

InChI |

InChI=1S/C26H32N6O6S2/c27-18(10-16-6-8-17(33)9-7-16)24(36)32-21-14-40-39-13-20(23(28)35)31-26(38)19(11-15-4-2-1-3-5-15)30-22(34)12-29-25(21)37/h1-9,18-21,33H,10-14,27H2,(H2,28,35)(H,29,37)(H,30,34)(H,31,38)(H,32,36)/t18-,19-,20+,21-/m0/s1 |

Clave InChI |

VUVASMYWPNXOGI-BURNTYAHSA-N |

SMILES isomérico |

C1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

SMILES canónico |

C1C(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea](/img/structure/B10849222.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849223.png)

![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849235.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzothiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849236.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849254.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849256.png)